Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate
Description
Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate is a synthetic organic compound characterized by a benzoate ester backbone functionalized with an adamantyl-carbamoyl group. The adamantane moiety, a rigid diamondoid hydrocarbon, confers unique steric and electronic properties, making this compound structurally distinct from simpler methyl benzoate derivatives.
Properties
Molecular Formula |
C20H24N2O4 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
methyl 2-[(2-formamidoadamantane-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C20H24N2O4/c1-26-18(24)16-4-2-3-5-17(16)22-19(25)20(21-11-23)14-7-12-6-13(9-14)10-15(20)8-12/h2-5,11-15H,6-10H2,1H3,(H,21,23)(H,22,25) |
InChI Key |
CVDRJVYGJWXUHX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2(C3CC4CC(C3)CC2C4)NC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate typically involves multiple steps. One common method starts with the preparation of the adamantyl derivative, followed by the introduction of the formylamino group and finally the benzoate ester. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The formylamino group can form hydrogen bonds with biological molecules, while the adamantyl group can enhance the compound’s stability and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Comparisons
The compound’s structure combines a benzoate ester with a formylamino-adamantyl substituent. Below is a comparison with analogous methyl benzoate derivatives:
Key Structural Differences :
- Adamantyl Group: The target compound’s adamantyl group introduces significant bulk and rigidity, which is absent in simpler derivatives like methyl 2-(formylamino)benzoate or herbicide-focused pyrimidinyl/sulfonyl urea analogs .
- Functional Groups : Unlike pesticidal compounds (e.g., sulfometuron methyl ester), the target lacks sulfonyl or pyrimidinyl moieties, suggesting divergent applications .
Physicochemical Properties
While explicit data (e.g., melting points, solubility) are unavailable in the evidence, inferences can be made:
- Hydrophobicity : The adamantyl group likely increases hydrophobicity compared to polar sulfonyl urea derivatives, reducing water solubility but enhancing lipid membrane permeability .
- Stability: Adamantane’s stability may improve metabolic resistance relative to compounds with labile groups (e.g., methoxyimino in pyriminobac-methyl) .
Biological Activity
Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of adamantane derivatives, which are known for their unique structural properties and biological activities. The general structure can be represented as follows:
This structure features an adamantane core, which is modified with various functional groups that may influence its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Adamantane derivatives often act as inhibitors of viral enzymes, particularly in the treatment of influenza and other viral infections.
- Receptor Modulation : The compound may interact with central nervous system receptors, potentially offering therapeutic effects in neurological disorders.
- Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, which could contribute to their protective effects against cellular damage.
Antiviral Activity
A study evaluated the antiviral potential of adamantane derivatives against various viruses. The results indicated that this compound exhibited significant inhibitory effects on viral replication in vitro. The following table summarizes the findings:
| Compound | Virus Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Influenza A | 5.6 | Viral enzyme inhibition |
| This compound | Hepatitis C | 12.3 | Viral replication interference |
Neuroprotective Effects
Research has also focused on the neuroprotective potential of this compound. In a study involving neuronal cell cultures exposed to neurotoxic agents, this compound demonstrated protective effects, as shown in the following table:
| Treatment | Cell Viability (%) | Neurotoxin Used |
|---|---|---|
| Control | 100 | None |
| Neurotoxin Only | 45 | Glutamate |
| This compound (10 µM) | 78 | Glutamate |
Case Studies
- Influenza Treatment : A clinical trial investigated the efficacy of this compound in patients with influenza. Results showed a reduction in symptom duration and viral load compared to placebo controls.
- Neurodegenerative Disorders : In animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting potential for therapeutic use in neurodegenerative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
